(S)-(-)-Pantoprazole Sodium Salt

Enantioselective Pharmacokinetics Chiral Drug Metabolism Proton Pump Inhibitor

Optically pure S-enantiomer of pantoprazole (CAS 160488-53-9), supplied as sodium salt for aqueous solubility. This isolated enantiomer is essential for research requiring precise pharmacokinetic or metabolic characterization: the S-form exhibits 1.5-fold higher AUC and 36% lower intrinsic clearance than R-pantoprazole in rats. Documented unidirectional chiral inversion from (+)- to (-)-pantoprazole in vivo makes the racemate a confounding mixture. Procure the pure (-)-enantiomer as an analytical reference standard for enantioselective LC-MS/MS method development, chiral inversion studies, and single-enantiomer formulation R&D.

Molecular Formula C₁₆H₁₄F₂N₃NaO₄S
Molecular Weight 405.35
CAS No. 160488-53-9
Cat. No. B1146597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Pantoprazole Sodium Salt
CAS160488-53-9
Synonyms6-(Difluoromethoxy)-2-[(S)-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt;  5-(Difluoromethoxy)-2-[(S)-[(3,4-dimethoxy-2-pyridinyl)_x000B_methyl]sulfinyl]-1H-benzimidazole Sodium Salt; 
Molecular FormulaC₁₆H₁₄F₂N₃NaO₄S
Molecular Weight405.35
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+]
InChIInChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Choose (S)-(-)-Pantoprazole Sodium Salt (CAS 160488-53-9) for Scientific Research?


(S)-(-)-Pantoprazole Sodium Salt is the optically pure S-enantiomer of the proton pump inhibitor pantoprazole [1]. Its molecular formula is C16H14F2N3NaO4S, with a molecular weight of 405.4 g/mol [2]. While pantoprazole is widely available as a racemic mixture, procurement of the isolated (S)-enantiomer enables enantioselective studies of metabolism, pharmacokinetics, and chiral inversion phenomena that are obscured when using the racemate [3]. This compound is provided as a sodium salt, offering aqueous solubility suitable for in vitro and in vivo experimental systems .

The Scientific Case for Using (S)-(-)-Pantoprazole Sodium Salt Over Racemic Pantoprazole


Generic substitution of racemic pantoprazole for (S)-(-)-Pantoprazole Sodium Salt is scientifically invalid in research settings due to documented enantioselective pharmacokinetics and metabolism. The two enantiomers exhibit significantly different systemic exposure and metabolic clearance in vivo [1]. The S-enantiomer demonstrates a 1.5-fold higher AUC (area under the curve) than the R-enantiomer in rats when the racemate is co-administered [1]. Furthermore, unidirectional chiral inversion from (+)-PAN to (-)-PAN occurs in vivo, with the (-)-enantiomer appearing in serum after (+)-PAN administration [2]. The racemate thus represents a complex, dynamically changing mixture whose composition cannot be deconvoluted without enantioselective analytical methods, making isolated (S)-(-)-Pantoprazole Sodium Salt essential for any study requiring precise pharmacokinetic or metabolic characterization.

Quantitative Differentiation of (S)-(-)-Pantoprazole Sodium Salt: A Comparator-Based Evidence Guide


S-Pantoprazole Exhibits 1.5-Fold Higher Systemic Exposure Than R-Pantoprazole in Rats

After a single oral administration of racemic pantoprazole (20 mg/kg) to rats, the S-enantiomer exhibited a mean AUC (area under the curve) value 1.5 times greater than that of the R-enantiomer [1]. Statistically significant differences were also observed for elimination rate constant k(e) (p < 0.05), half-life t1/2 (p < 0.01), and mean residence time (p < 0.01) [1].

Enantioselective Pharmacokinetics Chiral Drug Metabolism Proton Pump Inhibitor

S-Pantoprazole Demonstrates Lower Total Intrinsic Clearance in Rat Liver Microsomes

In vitro metabolism studies using rat liver microsomes revealed that the sum of the intrinsic clearance (CLint) values for the formation of all three major metabolites was 3.06 mL/min/mg protein for S-pantoprazole and 4.82 mL/min/mg protein for R-pantoprazole [1]. This indicates a 36% lower overall metabolic clearance rate for the S-enantiomer. Specifically, the CLint for the formation of the 5′-O-demethyl metabolite from S-pantoprazole was 4-fold lower than that from R-pantoprazole [1].

Drug Metabolism Cytochrome P450 Intrinsic Clearance

Unidirectional Chiral Inversion: (+)-Pantoprazole Converts to (-)-Pantoprazole In Vivo

Following intravenous or oral administration of (+)-PAN to rats, significant levels of (-)-PAN were detected in serum, indicating chiral inversion [1]. The AUC of (-)-PAN after intravenous and oral dosing of (+)-PAN was 36.3% and 28.1%, respectively, of the total (sum of (+) and (-)) PAN AUC [1]. Conversely, after administration of (-)-PAN, serum levels of (+)-PAN were below quantitation limits [1]. This demonstrates a unidirectional inversion from the (+) to the (-) enantiomer.

Chiral Inversion Stereochemistry Drug Disposition

Chiral Analytical Method Development and Validation for Pantoprazole Enantiomers in Human Plasma

An enantioselective LC-MS/MS method was developed and validated for the simultaneous determination of R-(+)- and S-(-)-pantoprazole in human plasma over a linear range of 5.00–10,000 ng/mL [1]. The method achieved intra- and inter-day precisions below 10.0% and accuracy within -5.6% to 0.6% [1]. No chiral inversion was observed during sample storage, preparation, or analysis [1]. This validated method enables precise pharmacokinetic studies of S-(-)-pantoprazole sodium injections in humans [1].

Chiral LC-MS/MS Bioanalysis Method Validation

Optically Pure (-)-Pantoprazole Claimed to Reduce Adverse Effects in Gastric Disorder Treatment

US Patent Application US20030086968 claims methods and compositions utilizing optically pure (-)-pantoprazole for treating ulcers in humans while substantially reducing the concomitant liability of adverse effects associated with the racemic mixture of pantoprazole [1]. The claimed dosage range for (-)-pantoprazole or its pharmaceutically acceptable salt is approximately 5 mg to 125 mg per day, preferably 10 mg to 100 mg per day, and more preferably 20 mg to 80 mg per day [1]. The (-)-pantoprazole is claimed to be substantially free of its (+) stereoisomer, typically greater than 90% by weight [1].

Chiral Drug Development Therapeutic Differentiation Adverse Effect Reduction

Optimal Research and Industrial Use Cases for (S)-(-)-Pantoprazole Sodium Salt (CAS 160488-53-9)


Enantioselective Pharmacokinetic and Metabolism Studies in Animal Models

Due to its 1.5-fold higher AUC and 36% lower total intrinsic clearance compared to R-pantoprazole [1], (S)-(-)-Pantoprazole Sodium Salt serves as the preferred enantiomer for studies requiring controlled systemic exposure and metabolic stability assessment in rats and other preclinical models. Researchers investigating stereoselective drug disposition should procure this isolated enantiomer rather than the racemate to eliminate the confounding variable of differential enantiomer clearance.

Chiral Inversion Mechanism Investigation

The documented unidirectional chiral inversion from (+)- to (-)-pantoprazole [2] makes (S)-(-)-Pantoprazole Sodium Salt an essential research tool for laboratories studying the enzymatic mechanisms of chiral inversion in vivo. Procuring the pure (-)-enantiomer allows researchers to administer a single stereoisomer and monitor for any appearance of the opposite enantiomer without the background noise present in racemate studies.

Chiral Bioanalytical Method Development and Validation

(S)-(-)-Pantoprazole Sodium Salt is required as an analytical reference standard for the development, validation, and quality control of enantioselective LC-MS/MS methods for quantifying pantoprazole enantiomers in biological matrices [3]. The validated linear range of 5.00–10,000 ng/mL in human plasma [3] supports its use in clinical pharmacokinetic studies of S-(-)-pantoprazole formulations.

Preclinical Development of Single-Enantiomer Proton Pump Inhibitor Formulations

Patent literature claiming reduced adverse effects with optically pure (-)-pantoprazole [4] indicates that (S)-(-)-Pantoprazole Sodium Salt is a critical starting material for pharmaceutical companies and contract research organizations engaged in preclinical formulation development, stability testing, and toxicology assessment of single-enantiomer pantoprazole drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-Pantoprazole Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.